1,4-Dibenzylpiperazine-2,5-dione

Description

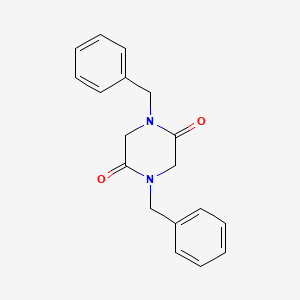

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibenzylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-14-20(12-16-9-5-2-6-10-16)18(22)13-19(17)11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRPFFBYORNALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350536 | |

| Record name | 1,4-dibenzyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-87-5 | |

| Record name | 1,4-dibenzyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIBENZYL-2,5-PIPERAZINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1,4 Dibenzylpiperazine 2,5 Dione

Reactivity at the Piperazine (B1678402) Ring Carbons (C-3 and C-6)

The carbon atoms at the 3 and 6 positions of the piperazine-2,5-dione ring are alpha to both a carbonyl group and a nitrogen atom, making them potential sites for enolate-mediated reactions. However, the nature of the N-substituents plays a critical role in determining the feasibility of these transformations.

Enolate Alkylation Reactions

The generation of an enolate at the C-3 or C-6 position is a prerequisite for alkylation reactions. In the broader family of 2,5-diketopiperazines (DKPs), C-alkylation is a well-established method for the synthesis of unnatural amino acids. This is famously demonstrated with the Schöllkopf reagent, where a DKP derived from glycylserine is O-alkylated to facilitate stereocontrolled C-alkylation. wikipedia.org However, for 1,4-dibenzylpiperazine-2,5-dione, the direct C-alkylation via enolate formation is not as straightforward. The acidity of the α-protons is generally lower compared to systems with N-acyl groups, which are more effective at stabilizing the resulting enolate. Research on the synthesis of unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines suggests that while N-alkylation is common, subsequent C-alkylation requires careful selection of reactive alkylating agents, with steric hindrance being a considerable factor. researchgate.net

α-Sulfenylation Reactions

The α-sulfenylation of piperazine-2,5-diones is a valuable transformation for the synthesis of biologically active molecules, such as epidithiodiketopiperazines (ETPs). nih.gov An efficient organocatalytic method for this reaction has been developed, which is applicable to N-substituted piperazine-2,5-diones. nih.gov Studies have shown that substrates with benzyl (B1604629) groups at the N-4 position can be successfully sulfenylated in high yields. nih.gov The reaction typically employs a cinchona alkaloid as a Lewis base catalyst and an electrophilic sulfur transfer reagent. nih.gov

A novel sulfur transfer reagent, 1-phenylsulfanyl wikipedia.orguit.nonih.govtriazole, has proven particularly effective, providing excellent yields under mild conditions. nih.gov The reaction's success with N-benzyl substituted substrates indicates its applicability to this compound, demonstrating that the steric bulk of the N-benzyl group does not impede the reaction. nih.gov

Table 1: Organocatalytic α-Sulfenylation of N-Substituted Piperazine-2,5-diones

| Entry | Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | N-methyl DKP | Quinine | Toluene | 91 |

| 2 | N-ethyl DKP | Quinine | Toluene | High |

| 3 | N-benzyl DKP | Quinine | Toluene | High |

Data derived from a study on organocatalytic α-sulfenylation of substituted piperazine-2,5-diones, indicating high reactivity for N-benzyl substituted substrates. nih.gov

Aldol (B89426) Condensation Reactions

Aldol condensation is a common method for introducing substituents at the C-3 and C-6 positions of the DKP ring, leading to 3-alkylidene or 3,6-dialkylidene derivatives. uit.no However, the success of this reaction is highly dependent on the activation of the DKP scaffold. Direct aldol condensation with glycine (B1666218) anhydride (B1165640) (the parent DKP with N-H bonds) typically fails because the N-H protons are more acidic than the α-carbon protons, which prevents the necessary enolate formation. uit.no

For this reason, N-acetylated DKPs, such as 1,4-diacetylpiperazine-2,5-dione (B1297580), are commonly used starting materials as the acetyl groups increase the acidity of the α-protons, facilitating enolate formation under basic conditions. wikipedia.orguit.no In the case of this compound, the N-benzyl groups are not sufficiently electron-withdrawing to activate the α-positions for enolization under standard aldol conditions. Consequently, direct aldol condensation reactions with this compound are generally not feasible without specialized reagents or reaction pathways. uit.no

Halogenation

The halogenation of the C-3 and C-6 positions of diketopiperazines is a potential route for further functionalization. While the general reactivity of DKPs suggests that halogenation at these active methylene (B1212753) positions is possible, specific studies detailing the direct halogenation of this compound are not prominently documented in available research. The feasibility and outcome of such a reaction would depend on the specific halogenating agent and reaction conditions, as well as the relative stability of the resulting α-halo amide.

Transformations Involving the Dione Functionality

The two amide carbonyl groups within the this compound structure are key sites for reductive transformations.

Reduction of Carbonyl Groups

The amide functionalities of the diketopiperazine ring can be reduced to the corresponding amines. Lithium aluminium hydride (LiAlH₄) is a potent reducing agent widely used for the reduction of amides, esters, and carboxylic acids. wikipedia.org The reduction of the two carbonyl groups in this compound with a strong reducing agent like LiAlH₄ is expected to yield 1,4-dibenzylpiperazine (B181160). This transformation converts the cyclic dipeptide structure into a substituted piperazine.

The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbons. ni.ac.rs While this is a standard transformation, the reduction of cyclic amides can sometimes lead to different products depending on the substrate and reaction conditions. For instance, the reduction of some N-substituted lactams with limited amounts of LiAlH₄ has been reported to yield dimeric or partially reduced products. rsc.org However, with a sufficient amount of the reducing agent, complete reduction to the corresponding piperazine is the expected outcome.

Thermal Elimination Reactions

Specific thermal elimination reactions for this compound are not extensively documented in the scientific literature under standard laboratory conditions. The thermal stability of the piperazine-2,5-dione ring, a cyclic diamide, is considerable. However, at elevated temperatures, decomposition pathways are expected to occur. One potential thermal process for N-benzyl amides, in general, is N-debenzylation through pyrolysis, which involves the cleavage of the nitrogen-benzyl bond rather than a classical elimination reaction to form a double bond within the ring. Studies on the pyrolysis of compounds like benzylphenylamine have shown that the cleavage of the benzyl-nitrogen bond is a primary degradation pathway at high temperatures. acs.org

Derivatization of Nitrogen Atoms

While the nitrogen atoms in this compound are already substituted, this section will address the broader context of derivatization at these positions, including the synthesis of the title compound from its parent scaffold and the subsequent removal of the benzyl groups to allow for further functionalization.

The parent piperazine-2,5-dione can be readily N-alkylated or N-acylated. The synthesis of symmetrically 1,4-disubstituted piperazine-2,5-diones, such as the dibenzyl derivative, can be achieved in a one-pot reaction from the corresponding amino acid precursors. elsevierpure.com The N-alkylation of the piperazine-2,5-dione core is a common strategy to introduce a variety of substituents. baranlab.org

Conversely, the benzyl groups on this compound can be removed, which is a key strategy for introducing different substituents. This debenzylation transforms the tertiary amides back into secondary amides, which can then be subjected to further derivatization. Oxidative debenzylation of N-benzyl amides can be accomplished using various reagents. For example, alkali metal bromides in the presence of an oxidant like Oxone can effectively cleave the N-benzyl bond under mild conditions. organic-chemistry.org This process is believed to proceed through the formation of a bromo radical which abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently oxidized and hydrolyzed. organic-chemistry.org Other methods for the debenzylation of N-benzyl amides include the use of p-toluenesulfonic acid (p-TsOH) in refluxing toluene. researchgate.net

The following table summarizes various N-substituted piperazine-2,5-dione derivatives that have been synthesized, illustrating the chemical space accessible through nitrogen derivatization.

| Compound Name | R1 Substituent | R2 Substituent | Reference |

| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | 3,5-Dimethoxyphenyl | 4-Methoxybenzoyl | nih.gov |

| 1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dione | 4-Methylbenzoyl | Phenyl | nih.gov |

| 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione | 4-Methoxyphenyl | 4-Methylbenzoyl | nih.gov |

| 1-(3,5-Dimethoxyphenyl)-4-(cyclopropanecarbonyl)piperazine-2,5-dione | 3,5-Dimethoxyphenyl | Cyclopropanecarbonyl | nih.gov |

| This compound | Benzyl | Benzyl | sigmaaldrich.com |

Formation of Other Heterocyclic Systems from this compound

The piperazine-2,5-dione ring is a versatile precursor for the synthesis of other heterocyclic systems, notably pyrazines and potentially larger ring structures.

1,4-Disubstituted piperazine-2,5-diones can be converted into the corresponding pyrazine (B50134) derivatives. This transformation typically involves a two-step process: reduction of the amide carbonyl groups to form a dihydropyrazine, followed by oxidation to the aromatic pyrazine.

A general method involves the reaction of the piperazine-2,5-dione with a reagent like Meerwein's salt (triethyloxonium tetrafluoroborate) to form a 2,5-diethoxy-3,6-dihydropyrazine intermediate. This intermediate can then be subjected to mild oxidation to yield the corresponding pyrazine. This approach allows for the synthesis of unsymmetrically substituted pyrazines as well. masterorganicchemistry.com Another pathway involves the reduction of the carbonyl groups with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding piperazine, which can then be oxidized to the pyrazine. However, the direct conversion to pyrazines often proceeds via activation of the carbonyls followed by elimination and aromatization. wikipedia.org

The general transformation is outlined in the scheme below:

Scheme 1: General Conversion of Piperazine-2,5-diones to Pyrazines

[1,4-Disubstituted Piperazine-2,5-dione] --(Activation/Reduction)--> [1,4-Disubstituted Dihydropyrazine] --(Oxidation)--> [1,4-Disubstituted Pyrazine]

The ring expansion of this compound to larger heterocyclic systems, such as 1,4-diazepine derivatives, is not a commonly reported transformation. However, classical organic reactions for ring expansion of cyclic ketones could theoretically be applied to the piperazine-2,5-dione scaffold.

One such reaction is the Beckmann rearrangement , which converts an oxime to an amide. masterorganicchemistry.comwikipedia.org To apply this to the piperazine-2,5-dione system, one of the carbonyl groups would first need to be converted to its corresponding oxime. Treatment of this mono-oxime with an acid catalyst could potentially induce a rearrangement where a carbon atom of the ring migrates to the nitrogen of the oxime, resulting in a seven-membered diazepane-trione ring system. The stereochemistry of the oxime would determine which carbon atom migrates. wikipedia.org

Another potential method is the Schmidt reaction , where a ketone reacts with hydrazoic acid (HN3) in the presence of a strong acid to yield an amide. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com In the case of a cyclic ketone, this results in a lactam with an expanded ring. The reaction of this compound with hydrazoic acid could theoretically lead to the insertion of a nitrogen atom adjacent to one of the carbonyl groups, forming a seven-membered ring. The mechanism involves the protonation of the carbonyl, nucleophilic attack by the azide, and a rearrangement with the expulsion of dinitrogen gas. wikipedia.org

It is important to note that the application of these rearrangement reactions to this compound is hypothetical and not documented in the literature. A documented example of a ring expansion to a 1,4-diazepine-2,5-dione system occurs from an aspartimide peptide precursor, which is a different starting material and reaction pathway. nih.gov Another related study describes the ring expansion of pyrrolidine-2,4-diones to N-oxy-2,5-diketopiperazines, which again highlights a different heterocyclic transformation. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 1,4 Dibenzylpiperazine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structural isomers of 1,4-dibenzylpiperazine-2,5-dione. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of the two benzyl (B1604629) substituents on the piperazine-2,5-dione core. chemrxiv.orgcsu.edu.au

The ¹H NMR spectrum of this compound provides critical information for distinguishing between its cis and trans diastereomers. The chemical shifts of the protons on the piperazine (B1678402) ring and the benzylic methylene (B1212753) groups are particularly diagnostic. csu.edu.au

In a mixture of isomers, the methine proton at the C-3 position (α-proton) of the cis-isomer is characteristically shifted downfield compared to the corresponding proton in the trans-isomer. For instance, in one study, the C-3 proton for the major cis-isomer appeared at δ 4.19 ppm, whereas the same proton for the minor trans-isomer was observed at δ 4.06 ppm, a difference of 0.13 ppm. csu.edu.au This difference arises from the magnetic anisotropic effect of the aromatic ring of the opposing benzyl group in the folded conformation of the cis isomer. chemrxiv.org

The following table summarizes the representative ¹H NMR spectral data for the cis and trans isomers of this compound.

| Proton | Chemical Shift (δ) ppm - cis-isomer | Chemical Shift (δ) ppm - trans-isomer | Multiplicity | Coupling Constant (J) Hz |

| H-3/H-6 (α-CH) | 4.19 | 4.06 | m | |

| H-1/H-4 (NH) | 6.13 | 6.08 | s | |

| H-7a/H-7'a (CH₂) | 3.11 | 3.16 | dd | 13.9, 3.8 |

| H-7b/H-7'b (CH₂) | 2.82 | 2.89 | dd | 13.9, 5.6 |

| Aromatic (C₆H₅) | 7.35-7.25, 7.15-7.10 | 7.35-7.25, 7.15-7.10 | m |

Note: Data compiled from representative studies. Spectra are typically recorded in solvents like DMSO-d₆. Chemical shifts and coupling constants are illustrative and may vary slightly based on experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the compound's structure by showing the number of unique carbon environments. For the symmetric cis and trans isomers, the spectrum is simplified due to molecular symmetry. Key signals include those for the carbonyl carbons (C-2/C-5), the α-carbons (C-3/C-6), the benzylic carbons (C-7/C-7'), and the aromatic carbons.

Below is a table of typical ¹³C NMR chemical shifts for this compound.

| Carbon | Chemical Shift (δ) ppm |

| C-2/C-5 (C=O) | 166.5 |

| C-3/C-6 (α-CH) | 56.1 |

| C-7/C-7' (CH₂) | 40.8 |

| C-8/C-8' (Ar-C) | 136.2 |

| C-9/C-9' (Ar-CH) | 130.4 |

| C-10/C-10' (Ar-CH) | 128.6 |

| C-11/C-11' (Ar-CH) | 127.1 |

Note: Data is illustrative and based on reported values for the predominant cis-isomer. Assignments are confirmed by 2D NMR techniques.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C spectra and for confirming the compound's structural integrity. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra show correlations between the α-proton (H-3/H-6) and the diastereotopic protons of the adjacent benzylic methylene group (H-7a/H-7b). It also confirms the coupling network within the aromatic phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbons they are attached to. It is used to definitively assign the chemical shifts of the protonated carbons, such as the α-carbon (C-3/C-6) and the benzylic carbon (C-7/C-7'), by correlating them with their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons, like the carbonyl (C-2/C-5) and the aromatic C-8 carbons. Key correlations include those from the α-protons (H-3/H-6) and methylene protons (H-7) to the carbonyl carbon (C-2/C-5), and from the methylene protons (H-7) to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly vital for stereochemical assignment, as it detects protons that are close in space, irrespective of whether they are connected through bonds. csu.edu.au

The relative stereochemistry (cis or trans) of the two benzyl groups is determined primarily using two NMR-based methods. chemrxiv.orgcsu.edu.au

Chemical Shift Analysis: As mentioned in section 4.1.1, the magnetic anisotropy of the aromatic rings provides a reliable method for assignment. In the cis-isomer, the two benzyl groups are on the same side of the piperazine-2,5-dione ring. This forces the phenyl ring of one substituent into close proximity with the α-proton of the other, causing a significant deshielding effect and a downfield shift in the ¹H NMR spectrum compared to the trans-isomer. chemrxiv.orgcsu.edu.au This method has been validated by X-ray crystallography, which confirms that hydrogenation of the precursor (Z,Z)-(benzylidene)piperazine-2,5-dione preferentially yields the cis-isomer as the major product. chemrxiv.orgcsu.edu.au

NOESY Analysis: NOESY experiments provide direct evidence of through-space proximities. For the cis-isomer, NOE correlations are predicted between the α-proton (H-3) and the aromatic protons of the benzyl group at the C-6 position (and vice versa). In contrast, for the trans-isomer, where the benzyl groups are on opposite faces of the central ring, such an inter-residue NOE is not expected. Instead, intra-residue NOEs between the α-proton and its own benzyl group protons are observed. csu.edu.au

Mass Spectrometry

HRESIMS is a key technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be unequivocally determined. This technique is used to verify the successful synthesis of the target compound and to distinguish it from potential byproducts. For related diketopiperazines, HRESIMS has been essential for confirming their identity. nih.gov

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 295.1441 | 295.1446 | C₁₈H₁₉N₂O₂ |

| [M+Na]⁺ | 317.1260 | 317.1265 | C₁₈H₁₈N₂NaO₂ |

Note: This data is representative for a compound with the molecular formula C₁₈H₁₈N₂O₂ and is based on typical accuracy for HRESIMS analysis, as specific data for this exact compound was not available in the cited literature but is standard practice for characterization.

General Mass Spectral Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of its di-HCl salt shows a molecular ion peak corresponding to the free base. swgdrug.org High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides precise mass determination, confirming the molecular formula. nih.gov

For instance, a study on related 1,4-disubstituted piperazine-2,5-dione derivatives utilized ESI-MS to confirm the masses of the synthesized compounds. nih.gov In the analysis of 1,4-dibenzylpiperazine (B181160), gas chromatography coupled with mass spectrometry (GC/MS) is a common method. swgdrug.org The retention time and fragmentation pattern are characteristic of the molecule. swgdrug.org The mass spectrum of 1,4-dibenzylpiperazine shows significant fragments that can be analyzed to deduce its structure. swgdrug.org

| Parameter | Value |

|---|---|

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280°C |

| MSD Transfer Line Temperature | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Oven Program | Start at 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |

| Injection | 1 µL, Split Ratio = 20:1 |

| Mass Scan Range | 30-550 amu |

| Retention Time | 12.283 min |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a related (Z,Z)-(benzylidene)piperazine-2,5-dione shows characteristic absorption bands. chemrxiv.org A strong absorption band around 1681 cm⁻¹ corresponds to the C=O stretching of the amide groups in the diketopiperazine ring. chemrxiv.org Weaker bands observed at 3222 cm⁻¹, 2936 cm⁻¹, and 2839 cm⁻¹ are attributed to N-H and C-H stretching vibrations, respectively. chemrxiv.org The presence of these bands confirms the diketopiperazine structure. chemrxiv.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3222 | Weak | N-H Stretch |

| 2936 | Weak | C-H Stretch |

| 2839 | Weak | C-H Stretch |

| 1681 | Strong | C=O Stretch (Amide) |

| 1623 | - | - |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of this compound at the atomic level.

The conformation of the central piperazine-2,5-dione ring is a key structural feature. While the piperazine ring in 1,4-dibenzylpiperazine itself typically adopts a chair conformation, the conformation of the diketopiperazine ring can vary. researchgate.net In substituted piperazine-2,5-diones, the ring can adopt different conformations, including a boat-like or a nearly planar conformation. csu.edu.auwikipedia.org For example, in cis-isomers of bis(benzyl)piperazine-2,5-diones, the DKP ring may adopt a flagpole boat conformation to minimize steric hindrance. csu.edu.au In contrast, some piperazine-2,3-dione rings adopt a half-chair conformation. nih.gov

X-ray diffraction studies allow for the precise measurement of bond lengths and angles within the molecule. In the related compound 1,4-bis(3-methylphenyl)piperazine-2,5-dione, the bond lengths and angles are comparable to other similar structures. researchgate.net The sum of the bond angles around the nitrogen atoms in the piperazine ring indicates a planar configuration for the nitrogen atoms, which is attributed to π-conjugation from the adjacent carbonyl groups. researchgate.net In 1,4-dibenzylpiperazine, the N-C bond lengths are typically around 1.458-1.460 Å. researchgate.net

| Bond | Length (Å) |

|---|---|

| N1—C11 | 1.458 (2) |

| N1—C7 | 1.459 (3) |

| N1—C8 | 1.460 (3) |

| N2—C9 | 1.456 (2) |

| N2—C10 | 1.457 (3) |

| N2—C12 | 1.459 (3) |

| C10—C11 | 1.508 (3) |

| C12—C13 | 1.512 (3) |

The arrangement of molecules in the crystal lattice is determined by intermolecular interactions. In the solid state of 1,4-bis(4-cyanobenzyl)piperazine, the crystal packing is dominated by C—H⋯N and C—H⋯π hydrogen bonds, which link the molecules into extended chains and layers. nih.govresearchgate.net For other substituted piperazine-2,5-diones, such as 1,4-bis(4-methoxyphenyl)piperazine-2,5-dione, weak intermolecular C—H⋯O interactions are observed, forming ribbons along a crystallographic axis. researchgate.net In some cases, π-stacking interactions between the phenyl rings also contribute to the crystal packing. nih.gov

The structural features of substituted piperazine-2,5-diones are diverse. The substituents on the piperazine ring significantly influence the molecular conformation and crystal packing. For instance, in 1,4-bis(3-methylphenyl)piperazine-2,5-dione, the molecule is not planar, with significant dihedral angles between the piperazinedione and aromatic rings. researchgate.net In contrast, piperazine-2,5-diones with phenyl rings at the 3- and 6-positions can form linear and network structures through hydrogen bonding and π-stacking interactions. nih.gov The presence of substituents can also lead to different isomeric forms, such as cis and trans isomers, which can be distinguished by techniques like NMR in combination with X-ray crystallography. csu.edu.au

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a pivotal analytical technique for the determination of the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing a unique spectroscopic signature that is highly sensitive to the three-dimensional arrangement of atoms. In the context of this compound, which possesses two stereogenic centers at positions 3 and 6 of the piperazine-2,5-dione core, ECD spectroscopy is instrumental in assigning the (S,S), (R,R), (S,R), or (R,S) configuration. The cis-isomers, (3S,6S)- and (3R,6R)-3,6-dibenzylpiperazine-2,5-dione, are enantiomers and therefore exhibit mirror-image ECD spectra.

The ECD spectrum of a diketopiperazine is dominated by electronic transitions associated with the amide chromophores within the six-membered ring. The principal transitions of interest are the n → π* and π → π* transitions of the amide groups. The spatial orientation of the benzyl substituents at the chiral centers significantly influences the electronic environment of these chromophores, leading to characteristic Cotton effects in the ECD spectrum.

Detailed Research Findings

Research on the chiroptical properties of cyclic dipeptides, including those with aromatic side chains like this compound, has established a clear correlation between the signs of the Cotton effects and the absolute configuration at the α-carbons. For cis-3,6-disubstituted piperazine-2,5-diones, the conformation of the central ring, which can range from nearly planar to a distinct boat or chair form, and the folding of the side-chains over the ring are key determinants of the ECD spectrum.

Specifically for cyclo(L-Phe-L-Phe), which corresponds to (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, the ECD spectrum is characterized by distinct Cotton effects. The n → π* transition of the amide chromophore typically appears at longer wavelengths (around 220-240 nm), while the more intense π → π* transition is observed at shorter wavelengths (around 190-210 nm). The signs of these Cotton effects are diagnostic of the stereochemistry. For the (S,S)-enantiomer, a specific pattern of positive and negative Cotton effects is observed, which is mirrored in the spectrum of the (R,R)-enantiomer.

Theoretical calculations, often employing time-dependent density functional theory (TDDFT), are frequently used in conjunction with experimental ECD measurements to provide a more robust assignment of the absolute configuration. nih.gov These calculations can predict the ECD spectra for different possible stereoisomers and conformers, and comparison with the experimental spectrum allows for an unambiguous determination of the absolute stereochemistry. nih.gov

The table below summarizes the characteristic ECD data for the enantiomers of cis-1,4-dibenzylpiperazine-2,5-dione, based on data for analogous cyclic dipeptides.

Interactive Data Table: ECD Spectral Data for cis-1,4-Dibenzylpiperazine-2,5-dione Enantiomers

| Compound Name | Stereochemistry | Wavelength (nm) | Cotton Effect (Sign) | Molar Ellipticity [θ] (deg cm²/dmol) |

| (3S,6S)-3,6-Dibenzylpiperazine-2,5-dione | (S,S) | ~225-235 | Negative | -15,000 to -25,000 |

| (3S,6S)-3,6-Dibenzylpiperazine-2,5-dione | (S,S) | ~205-215 | Positive | +30,000 to +50,000 |

| (3R,6R)-3,6-Dibenzylpiperazine-2,5-dione | (R,R) | ~225-235 | Positive | +15,000 to +25,000 |

| (3R,6R)-3,6-Dibenzylpiperazine-2,5-dione | (R,R) | ~205-215 | Negative | -30,000 to -50,000 |

Computational and Theoretical Investigations of 1,4 Dibenzylpiperazine 2,5 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of piperazine-2,5-dione systems. It allows for the detailed examination of reaction mechanisms, conformational landscapes, and electronic characteristics.

Conformational Analysis and Stability

Computational studies on substituted piperazine-2,5-diones have shown that under certain reaction conditions, such as hydrogenation, the cis isomer is formed as the major product. csu.edu.au Spectroscopic analysis, in conjunction with theoretical calculations, provides a valuable understanding of the properties of these different conformations. csu.edu.au The conformational rigidity of piperazine-2,5-diones also contributes to their enhanced resistance to enzymatic degradation compared to their linear peptide counterparts. nih.gov

Electronic Structure Characterization

The electronic structure of piperazine (B1678402) derivatives has been a subject of theoretical investigation to understand their receptor binding affinities. DFT studies have been employed to analyze the electronic properties of multi-target heterocycle piperazine derivatives, correlating them with their activity at various receptors.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the structure and interactions of 1,4-dibenzylpiperazine-2,5-dione, complementing the static picture provided by DFT.

Prediction of Molecular Geometry and Non-Planarity

The molecular geometry of piperazine derivatives has been well-characterized through both experimental and computational methods. X-ray crystallography of 1,4-dibenzylpiperazine (B181160) has confirmed that the central piperazine ring adopts a non-planar chair conformation. researchgate.net The phenyl rings in this structure are not perfectly parallel, exhibiting a dihedral angle of 1.3(1)°. researchgate.net

The geometric parameters, including bond lengths and angles, of the piperazine ring are comparable to those of other reported structures. researchgate.net This non-planar geometry is a crucial feature, influencing how the molecule presents its functional groups for interaction with other molecules.

Table 1: Selected Geometric Parameters of 1,4-Dibenzylpiperazine

| Parameter | Bond Length (Å) / Angle (°) |

| N1—C11 | 1.458 (2) |

| N1—C7 | 1.459 (3) |

| N1—C8 | 1.460 (3) |

| N2—C9 | 1.456 (2) |

| N2—C10 | 1.457 (3) |

| N2—C12 | 1.459 (3) |

| C10—C11 | 1.508 (3) |

| C4—C7 | 1.509 (3) |

| C12—C13 | 1.512 (3) |

| Data from Zhang et al. (2010) researchgate.net |

Ligand-Protein Binding Interactions (e.g., Molecular Docking Studies)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is crucial in drug discovery for identifying potential new active compounds. researchgate.net

Studies on arylpiperazine derivatives have successfully used molecular docking to identify their binding modes within protein active sites. For example, a newly synthesized arylpiperazine derivative was docked into acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. The results indicated that the piperazine moiety plays a significant role in the binding, with its protonation state influencing the docking pose. researchgate.net In another study, novel 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione was identified as a potential inhibitor of BCRP and αβ-tubulin proteins through molecular docking. researchgate.net

Molecular dynamics simulations have been used to further validate the binding modes and interactions proposed by docking studies. researchgate.net For instance, simulations of 3R,6R-bis(4-hydroxy benzyl)piperazine-2,5-dione (BHBPPD) with target proteins revealed that the compound enhanced the structural stability of the proteins, suggesting its potential as a targeted anticancer agent. researchgate.net These computational approaches are invaluable for understanding the ligand-protein interactions that underpin the biological activity of this compound and related compounds.

Analysis of Intermolecular Interactions in this compound

Hydrogen Bonding Analysis (e.g., C—H⋯O, C—H⋯π(arene) Hydrogen Bonds)

In the absence of strong hydrogen bond donors like N-H or O-H in this compound, weaker C—H⋯O and C—H⋯π hydrogen bonds become significant in stabilizing the crystal lattice. The methylene (B1212753) (CH2) and phenyl (C6H5) groups of the benzyl (B1604629) substituents, along with the hydrogens on the piperazine ring, can act as weak hydrogen bond donors, while the carbonyl oxygen atoms and the aromatic rings serve as acceptors.

In a closely related structure, 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, crystallographic studies have identified and characterized such weak hydrogen bonds. researchgate.net Molecules within the crystal are linked by weak C—H⋯O hydrogen bonds, forming chains. researchgate.net Furthermore, weak C—H⋯π interactions involving a phenyl C-H donor and the centroid of an adjacent benzene (B151609) ring help to connect these chains, building a three-dimensional network. researchgate.net

A summary of these interactions in the analogous quinoxaline-dione derivative is presented below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry of Acceptor |

| C16—H16···O1 | 0.93 | 2.57 | 3.494(3) | 171 | x+1, y, z |

| C10—H10A···O2 | 0.97 | 2.58 | 3.520(3) | 163 | -x+2, -y, -z+1 |

| C25—H25···Cg3 | 0.93 | 2.83 | 3.684(3) | 154 | x+2, y, z |

| Table based on data for 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione. researchgate.net Cg3 is the centroid of the C11–C16 ring. |

This data illustrates the geometry of these weak interactions, confirming their role in the supramolecular assembly. The D···A distances and D-H···A angles are within the accepted ranges for such hydrogen bonds. It is highly probable that similar C—H⋯O and C—H⋯π interactions are the primary directing forces in the crystal packing of this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the regions of space where a molecule is in contact with its neighbors and breaks down these contacts by the atom pairs involved.

The primary contributors to the Hirshfeld surface are as follows:

| Contact Type | Contribution (%) |

| H···H | 48.7 |

| H···C/C···H | 32.0 |

| H···O/O···H | 15.4 |

| C···C | 1.9 |

| H···N/N···H | 1.1 |

| Table based on data for 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione. researchgate.net |

This analysis highlights that the most prevalent contacts are H···H, which is typical for organic molecules rich in hydrogen atoms. The significant contribution from H···C/C···H contacts (32.0%) is indicative of the C—H⋯π interactions, while the H···O/O···H contacts (15.4%) directly correspond to the C—H⋯O hydrogen bonds discussed previously. researchgate.net The smaller contributions from C···C and H···N/N···H contacts represent other van der Waals forces at play. researchgate.net These quantitative insights from a closely related molecule strongly suggest a similar hierarchy of intermolecular interactions governing the crystal structure of this compound.

Advanced Research Applications and Roles in Chemical Synthesis

Role as a Synthetic Intermediate and Precursor

The piperazine-2,5-dione core is a versatile building block, and the 1,4-dibenzyl substitution provides a platform for further chemical modifications. The benzyl (B1604629) groups can serve as protecting groups that can be removed under specific conditions, or they can influence the reactivity and solubility of the molecule.

Precursor for N-Phosphonomethylglycine (Glyphosate) Synthesis

While direct synthesis of the widely used herbicide N-phosphonomethylglycine (glyphosate) from 1,4-dibenzylpiperazine-2,5-dione is not a commonly cited industrial method, the core piperazine-2,5-dione structure is relevant. A patented method for glyphosate (B1671968) synthesis involves the use of a related compound, N,N′-bis(carboxymethyl)-2,5-diketopiperazine. This intermediate is reacted with a phosphorous acid source and a formaldehyde (B43269) source to form N-(phosphonomethyl)iminodicarboxylic acid, which is then oxidized to yield N-(phosphonomethyl)glycine.

Building Block for Complex Heterocyclic Systems

The 2,5-diketopiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a template for the synthesis of a wide variety of structurally diverse and biologically active heterocycles. wikipedia.org These cyclic dipeptides are conformationally constrained and stable to proteolysis, making them attractive starting points for drug discovery. wikipedia.org

One notable application of a closely related compound, 1,4-dimethylpiperazine-2,5-dione (sarcosine anhydride), is in the synthesis of dragmacidin alkaloids, a class of marine natural products with antiviral, antibacterial, and cytotoxic activities. researchgate.netgeorgiasouthern.edu The synthesis involves the bromination of the piperazine-2,5-dione core, followed by reaction with the appropriate indole (B1671886) derivative. georgiasouthern.edu It is conceivable that this compound could be employed in a similar synthetic strategy to produce novel dragmacidin analogs.

Furthermore, the general reactivity of the 2,5-diketopiperazine ring system allows for its use in the synthesis of other complex heterocyclic systems, such as quinoxalines. While specific examples starting from this compound are not prevalent in the literature, the fundamental chemical transformations of the DKP core suggest its potential as a precursor in the construction of various fused heterocyclic frameworks. nih.gov

Use in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. nih.gov The reactivity of a diene and a dienophile is crucial for the success of this cycloaddition. Research has shown that chiral, nonracemic 2,5-diketopiperazine dienes can undergo intermolecular hetero-Diels-Alder cycloadditions. figshare.com These reactions are valuable for creating bicyclo[2.2.2]diazaoctane structures with a high degree of stereocontrol. figshare.com

While specific studies detailing the use of this compound in Diels-Alder reactions are limited, the inherent reactivity of the diketopiperazine scaffold suggests its potential in this area. The electronic nature of the dienophile is a key factor, with electron-withdrawing groups generally increasing the reaction rate. The amide functionalities within the this compound ring could be modified to create a diene or dienophile suitable for Diels-Alder transformations.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The rigid structure and potential for various intermolecular forces make this compound an interesting candidate for the design of self-assembling systems.

Design of Supramolecular Assemblies

The formation of well-ordered supramolecular structures is dependent on specific and directional intermolecular interactions. While the amide protons in the parent piperazine-2,5-dione can participate in hydrogen bonding, the N-substituted nature of this compound precludes this. However, the aromatic benzyl groups introduce the possibility of π-π stacking interactions, which can play a significant role in the organization of molecules in the solid state and in solution.

The interplay of dipole-dipole interactions from the amide groups and π-π stacking from the benzyl rings could lead to the formation of unique and predictable supramolecular architectures. The specific geometry and electronic properties of this compound could be exploited to design novel crystalline materials or self-assembled monolayers with specific functions.

Exploration of Interfacial Supramolecular Catalysis

Interfacial supramolecular catalysis involves the use of self-assembled molecular structures at an interface to catalyze chemical reactions. This is a burgeoning field with potential applications in various areas of catalysis. Currently, there is a lack of specific research on the application of this compound in this domain. However, the principles of supramolecular assembly suggest that if this molecule can form well-defined structures at an interface, these assemblies could potentially create microenvironments that facilitate or catalyze specific chemical transformations. The aromatic benzyl groups could play a role in creating hydrophobic pockets or in orienting reactants at the interface. Further research is needed to explore this potential application.

Hydrogen-Bonding Motifs and Self-Assembly

The piperazine-2,5-dione core contains two amide functionalities, which are key to its ability to form predictable hydrogen-bonding networks. Each amide group possesses a carbonyl oxygen that can act as a hydrogen-bond acceptor and an N-H group (in N-unsubstituted or mono-N-substituted DKPs) that can act as a hydrogen-bond donor. However, in this compound, the nitrogen atoms are substituted with benzyl groups, precluding them from acting as hydrogen-bond donors.

Despite the absence of N-H donors, the carbonyl oxygens are still available as hydrogen-bond acceptors. The self-assembly in the solid state would therefore be dominated by weaker interactions such as C-H···O hydrogen bonds involving the methylene (B1212753) protons of the benzyl groups or the ring itself, as well as π-π stacking interactions between the aromatic rings.

Research on related piperazinedione structures demonstrates their capacity for forming distinct hydrogen-bonding networks that can lead to different polymorphic crystalline forms nih.gov. The specific crystallization conditions can influence which network is formed nih.gov. While specific studies on the self-assembly of this compound are not extensively detailed in the provided literature, the principles derived from analogous structures suggest that its solid-state packing is guided by a combination of weak hydrogen bonds and aromatic interactions, leading to ordered supramolecular architectures.

Applications in Enantioselective Catalysis

The use of piperazine-2,5-dione scaffolds in enantioselective catalysis is an emerging area of interest. Their rigid framework is ideal for creating a well-defined chiral environment, which is crucial for inducing asymmetry in chemical reactions.

The 2,5-diketopiperazine framework is recognized as a valuable chiral template for constructing enantiomerically pure molecular architectures researchgate.net. By starting with chiral amino acids, it is possible to synthesize chiral DKP scaffolds. These scaffolds can then be utilized as building blocks for more complex drug molecules and natural products researchgate.net. While this compound derived from the simple amino acid glycine (B1666218) is itself achiral, derivatives synthesized from chiral amino acids can place the benzyl groups and other substituents in a stereochemically defined orientation. This fixed geometry is essential for their potential application as chiral ligands for metal catalysts or as chiral auxiliaries, where they would direct the stereochemical outcome of a reaction before being cleaved from the product.

While the direct use of this compound as an organocatalyst is not prominently documented, the piperazine-2,5-dione ring system serves as a challenging but viable substrate in organocatalytic transformations. The development of a direct and efficient organocatalytic α-sulfenylation of substituted piperazine-2,5-diones highlights this potential nih.gov. This reaction, catalyzed by cinchona alkaloids, demonstrates that the α-protons on the DKP ring can be functionalized enantioselectively nih.gov.

The transformation is notable because the piperazine-2,5-dione ring system is generally less reactive and more sterically hindered than more common substrates like aldehydes and ketones nih.gov. The success of this methodology opens avenues for the synthesis of complex natural products, such as epidithiodiketopiperazines (ETPs), which have significant biological activity nih.gov.

Table 1: Organocatalytic α-Sulfenylation of a Piperazine-2,5-dione Substrate

| Substrate | Catalyst | Sulfur Reagent | Product Yield |

|---|---|---|---|

| 1-methyl-3-(4-methoxybenzyl)piperazine-2,5-dione | Quinine | 1-Phenylsulfanyl nih.govnih.govresearchgate.nettriazole | High |

| 1-benzyl-3-(4-methoxybenzyl)piperazine-2,5-dione | Quinine | 1-Phenylsulfanyl nih.govnih.govresearchgate.nettriazole | High |

| 1-ethyl-3-(4-methoxybenzyl)piperazine-2,5-dione | Quinine | 1-Phenylsulfanyl nih.govnih.govresearchgate.nettriazole | High |

Data synthesized from findings presented in reference nih.gov.

Development of Novel Conjugated Systems

The piperazine-2,5-dione scaffold is an effective core for the development of novel conjugated systems. The condensation of aldehydes at the 3- and 6-positions of the DKP ring leads to the formation of arylidene derivatives with extended π-systems mdpi.com.

Research has shown that both symmetrical and unsymmetrical bis-arylidene derivatives can be synthesized. The stepwise condensation on a 1,4-diacetylpiperazine-2,5-dione (B1297580) precursor allows for the introduction of two different aromatic aldehydes, creating unsymmetrical conjugated molecules mdpi.com. These systems exhibit interesting photophysical properties. The introduction of donor-acceptor substituents on the arylidene groups can lead to compounds with deep colors, suggesting potential applications as novel dyestuffs mdpi.com. The introduction of a dicyanomethylene moiety, a strong electron-acceptor, into one of the arylidene groups has been shown to cause a significant deepening of the color of the resulting compound mdpi.com.

Table 2: Synthesis of Conjugated Bis-arylidene Derivatives of Piperazine-2,5-dione

| Aldehyde 1 | Aldehyde 2 | Resulting Derivative Type | Potential Property |

|---|---|---|---|

| Thiophene-3-carboxaldehyde | Thiophene-3-carboxaldehyde | Symmetrical Bis-arylidene | Conjugated System |

| Indole-3-carboxaldehyde | Indole-3-carboxaldehyde | Symmetrical Bis-arylidene | Conjugated System |

| 4-Dimethylaminobenzaldehyde | 4-Nitrobenzaldehyde | Unsymmetrical Bis-arylidene | Deeply Colored (Dyestuff) |

| 4-Dimethylaminobenzaldehyde | Terephthalic aldehyde | Unsymmetrical Bis-arylidene | Deeply Colored (Dyestuff) |

Information derived from the synthetic strategies described in reference mdpi.com.

Applications in Material Science Research

The rigidity and synthetic accessibility of the piperazine-2,5-dione core make it a suitable building block for new materials. A notable application is in the field of liquid crystals researchgate.net.

Specifically, (3Z,6Z)-3,6-bis(3,4-dialkoxybenzylidene)piperazine-2,5-diones have been synthesized and characterized as a new class of liquid-crystalline compounds researchgate.net. In these molecules, the unsaturated piperazine-2,5-dione acts as the central, rigid core. The long dialkoxybenzylidene arms attached at the 3- and 6-positions provide the necessary molecular shape and anisotropy to induce liquid-crystalline phases. The phase behavior of these materials can be studied using techniques like differential scanning calorimetry (DSC) and polarization microscopy to determine their mesomorphic properties researchgate.net. This research demonstrates that by carefully designing substituents on the DKP core, it is possible to create molecules that self-organize into ordered, fluid phases, which are the hallmark of liquid crystals and essential for applications in displays and sensors.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for piperazine-2,5-diones often involve the cyclization of dipeptide precursors or building upon the pre-formed DKP core. csu.edu.au While effective, these methods can sometimes lack stereospecificity or require harsh reaction conditions. canada.ca Future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Green chemistry approaches are a key area of interest. This could involve exploring solvent-free reactions, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, or employing biocatalytic methods. Enzymes, such as non-ribosomal peptide synthetases and cyclodipeptide synthases, are responsible for the biosynthesis of DKPs in nature and could be harnessed for in vitro or in vivo production of 1,4-dibenzylpiperazine-2,5-dione and its analogs. csu.edu.au

Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive avenue for streamlining the synthesis. MCRs, like the Ugi reaction, can provide rapid access to a diverse library of DKP derivatives from simple starting materials. csu.edu.au Research into stereoselective synthetic methods will also be crucial for accessing specific isomers of this compound, which is important as different stereoisomers can exhibit distinct biological activities and physical properties. csu.edu.auanu.edu.au

Exploration of Unconventional Reactivity Pathways

The reactivity of the this compound scaffold holds significant potential for the synthesis of novel molecular architectures. The lactam rings within the DKP core can be selectively opened or modified, and the benzyl (B1604629) groups offer sites for further functionalization.

Future investigations could explore unconventional reactivity pathways, such as those enabled by photoredox catalysis or electrochemistry. These techniques can facilitate transformations that are difficult to achieve through traditional thermal methods, potentially leading to the discovery of new reaction cascades and the construction of complex molecular frameworks. For instance, palladium-catalyzed reactions have been used to functionalize related dihydropyrazines, suggesting that similar strategies could be applied to this compound. wikipedia.org

The unique reactivity of the C=C double bond in related 5,6-unsubstituted 1,4-dihydropyridines in cycloaddition reactions suggests that the DKP core of this compound could also participate in interesting cycloaddition chemistry. beilstein-journals.org Exploring its behavior in reactions like the Huisgen 1,4-dipolar cycloaddition could lead to novel heterocyclic systems. beilstein-journals.org

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the properties of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, conformational preferences, and spectroscopic properties. This can provide valuable insights that complement experimental findings, such as NMR and X-ray crystallography data. csu.edu.au

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or within a biological system. These simulations can help to elucidate its interactions with other molecules and predict its potential for self-assembly.

Furthermore, computational methods can be used for the predictive design of new derivatives with tailored properties. By systematically modifying the structure of this compound in silico, researchers can screen for compounds with enhanced biological activity, improved material properties, or specific supramolecular behavior before undertaking their synthesis. This approach can significantly accelerate the discovery and development of new functional molecules based on this scaffold.

Integration into Functional Material Architectures

The rigid, well-defined structure of the piperazine-2,5-dione core makes it an excellent building block for the construction of functional materials. The benzyl groups of this compound can be functionalized with polymerizable groups, allowing for its incorporation into polymers. This could lead to the development of new materials with unique thermal, mechanical, or optical properties.

The ability of DKP derivatives to self-assemble into ordered structures also makes them attractive for the development of functional materials. For example, DKP-based organogels have been reported, and it is conceivable that this compound could be used to create similar materials with applications in areas such as drug delivery and tissue engineering. nih.gov

The introduction of specific functional groups onto the benzyl rings could also lead to materials with sensing capabilities. For instance, the incorporation of fluorophores could result in materials that exhibit changes in their fluorescence properties in the presence of specific analytes.

Investigation of Emerging Supramolecular Behavior

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing area of research. The piperazine-2,5-dione scaffold is known to participate in hydrogen bonding interactions, which can drive the formation of tapes, rosettes, and other supramolecular architectures. The benzyl groups in this compound can engage in π-π stacking interactions, which can further direct the self-assembly process.

Future research in this area will focus on understanding and controlling the supramolecular behavior of this compound. This will involve a combination of experimental techniques, such as X-ray diffraction, scanning probe microscopy, and spectroscopic methods, as well as computational modeling.

By carefully designing and synthesizing derivatives of this compound with different substituents, it may be possible to program their self-assembly into specific architectures with desired functions. This could lead to the development of new "smart" materials that can respond to external stimuli, as well as novel systems for molecular recognition and catalysis. The study of symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione has already shown how modifications can lead to deeply colored compounds, suggesting potential applications as novel dyestuffs. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,4-Dibenzylpiperazine-2,5-dione and its derivatives?

The synthesis typically involves benzylation of piperazine-2,5-dione precursors under reductive or nucleophilic conditions. For example, derivatives like 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione are synthesized via stepwise alkylation, achieving yields >80% with purity confirmed by LC-MS (≥98%) and structural validation via / NMR . Reaction optimization may require temperature control (e.g., 60–80°C) and stoichiometric adjustments of benzyl halides.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ATR-IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm, C=O at ~1680 cm) .

- NMR : NMR reveals benzyl proton splitting patterns (δ 4.5–5.5 ppm), while NMR confirms carbonyl carbons (δ 165–175 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] for CHNO: calc. 296.1525, observed 296.1528) .

Q. How is crystallographic data utilized to confirm structural configurations?

Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing motifs. For example, tetrachloridocuprate(II) complexes of piperazine derivatives show distorted octahedral geometry around Cu, with crystallographic data deposited in the Cambridge Structural Database (CCDC No. 1407713) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chiral resolution via CSP-HPLC (Chiral Stationary Phase) separates enantiomers, as demonstrated for 3-benzyl derivatives with α = 1.4°–9.6° (MeOH, c = 1) . Asymmetric catalysis using chiral ligands (e.g., BINOL-phosphates) during alkylation may enhance enantiomeric excess (ee >90%) .

Q. How do substituents on the benzyl groups influence magnetic properties in metal complexes?

Electron-donating groups (e.g., methoxy) on benzyl rings alter ligand field strength, modulating magnetic moments. In 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), antiferromagnetic interactions between Cu centers yield μ ≈ 1.75 μ, with J-values calculated via Heisenberg models .

Q. What factorial design approaches optimize reaction conditions for derivatives?

Pre-experimental designs (e.g., 2 factorial) screen variables like temperature, solvent polarity, and catalyst loading. For instance, optimizing benzylation efficiency might involve varying NaOH concentration (0.1–1.0 M) and reaction time (6–24 h) to maximize yield while minimizing side products .

Analytical and Methodological Considerations

Q. Which analytical standards ensure reproducibility in pharmacological studies?

Certified reference materials (CRMs) such as 1,4-Dibenzylpiperazine·2HCl (DEA No. 2765) provide calibrated solutions (1.0 mg/mL in acetonitrile/water) for LC-MS quantification, ensuring batch-to-batch consistency .

Q. How do solvent systems affect recrystallization and purity?

Binary solvent systems (e.g., CHCl/MeOH 20:1) optimize R values (0.196–0.217) and melting points (138–183°C). Slow evaporation at 4°C enhances crystal lattice formation, reducing amorphous impurities .

Q. What computational methods predict reactivity or biological activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. QSPR models correlate logP values (e.g., ~2.5 for this compound) with membrane permeability .

Data Contradictions and Validation

Q. How are discrepancies in spectroscopic data resolved?

Cross-validation using complementary techniques is essential. For example, conflicting NMR signals for carbonyl groups may arise from dynamic rotational effects, which solid-state NMR or SCXRD can clarify .

Q. What protocols validate synthetic yields against competing side reactions?

Kinetic monitoring via in situ FT-IR tracks intermediate formation (e.g., imine vs. amide byproducts). Quenching aliquots at timed intervals for LC-MS analysis identifies optimal reaction termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.